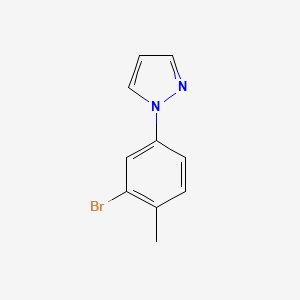

1-(3-Bromo-4-methylphenyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are a prominent class of five-membered heterocyclic compounds distinguished by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. mdpi.com First identified by Ludwig Knorr in 1883, these aromatic heterocycles have become foundational scaffolds in numerous areas of science. nih.gov Their unique structure, featuring both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, imparts a versatile chemical character. mdpi.com

The pyrazole nucleus is a privileged structure in medicinal chemistry and agrochemistry, owing to the wide spectrum of biological activities exhibited by its derivatives. mdpi.comnih.gov These activities include anti-inflammatory, antimicrobial, antifungal, and antitumor properties. The presence of the pyrazole core in established pharmaceutical agents underscores its importance in drug discovery and development. mdpi.com Beyond their biological relevance, pyrazoles are highly valued in organic synthesis as versatile intermediates and ligands for catalysis. nih.gov The rich and diverse reactivity of the pyrazole ring allows for the construction of complex molecular architectures, including fused heterocyclic systems. rsc.org

Rationale for Systematic Investigation of Halogenated Arylpyrazole Derivatives

The introduction of halogen atoms, such as bromine, onto arylpyrazole scaffolds is a key strategic decision in synthetic organic chemistry. Bromo(hetero)arenes are exceptionally valuable as versatile starting materials for creating more complex molecules. researchgate.netmdpi.com The bromine atom serves as a highly effective functional handle for a variety of subsequent chemical transformations.

Most notably, the bromo substituent is an ideal precursor for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.net These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, enabling the introduction of a wide array of different substituents and the construction of elaborate molecular frameworks. For instance, the palladium-catalyzed reaction of brominated pyrazoles is a documented method for further functionalization. researchgate.net This synthetic flexibility makes halogenated arylpyrazoles critical building blocks for generating libraries of diverse compounds for screening in drug discovery and materials science.

Positioning of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole within Advanced Organic Chemistry Research

The compound this compound represents a strategically designed molecular scaffold for advanced organic synthesis. While specific, in-depth research focusing solely on this exact molecule is not extensively detailed in publicly available literature, its structure embodies the key features of a valuable synthetic intermediate.

Its potential is derived from the combination of its constituent parts:

The 1-Arylpyrazole Core: The direct linkage of the phenyl ring to a nitrogen atom of the pyrazole ring establishes a stable N-arylpyrazole system, a common motif in pharmacologically active compounds.

The Bromine Substituent: Positioned on the phenyl ring (at C-3), the bromine atom is the primary site for synthetic modification. It serves as a reactive handle for introducing new functional groups or for coupling with other molecular fragments via catalysis, as demonstrated in the synthesis of variously functionalized pyrazolo[3,4-c]pyrazoles from a brominated pyrazole precursor. rsc.org

This compound is therefore best understood as a versatile building block. Its structure is primed for use in synthetic sequences that leverage the reactivity of the aryl bromide. For example, it could be used in the synthesis of complex polycyclic structures or as a precursor for creating analogues of biologically active compounds where a 3,4-disubstituted phenyl ring attached to a pyrazole is a desired feature. The synthesis of related structures, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, often involves multi-step reactions like the Vilsmeyer-Haack reaction, highlighting the methods through which such scaffolds are built and functionalized. researchgate.netresearchgate.net

Chemical Data for this compound

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEUFXJYGNPBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274153 | |

| Record name | 1H-Pyrazole, 1-(3-bromo-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823931-54-9 | |

| Record name | 1H-Pyrazole, 1-(3-bromo-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823931-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(3-bromo-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Foundational and Evolving Approaches for 1H-Pyrazole Ring Formation

The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic synthesis, with several reliable methods having been established and refined over decades. The most prominent of these are cyclocondensation and 1,3-dipolar cycloaddition reactions.

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. chemicalbook.comrsc.org This approach acts as a primary route for creating substituted pyrazoles by reacting a bidentate nucleophile (hydrazine) with a 1,3-dielectrophilic carbon unit. dergipark.org.tr

The reaction typically proceeds by initial condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl compound. rsc.org

Modern advancements have introduced multicomponent reactions (MCRs) that generate the 1,3-dicarbonyl compounds in situ. For example, ketones can react with acid chlorides to form 1,3-diketones, which are then immediately treated with a hydrazine in a one-pot procedure to produce polysubstituted pyrazoles. rsc.org Another variation involves the Michael addition of a hydrazine to an α,β-unsaturated ketone or aldehyde, which generates an intermediate that cyclizes and oxidizes to form the pyrazole. chemicalbook.comnih.gov

Table 1: Examples of 1,3-Dicarbonyl Precursors and Hydrazines in Pyrazole Synthesis This table provides examples of common reactants used in cyclocondensation reactions to form various pyrazole cores.

| 1,3-Dicarbonyl or Equivalent | Hydrazine Derivative | Resulting Pyrazole Feature | Reference |

|---|---|---|---|

| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | rsc.org |

| 1,1,3,3-Tetramethoxypropane (B13500) | Phenylhydrazine (B124118) | 1-Phenylpyrazole | nih.govresearchgate.net |

| Ethyl Acetoacetate | Methylhydrazine | Mixture of 1,3-dimethyl- and 1,5-dimethyl-pyrazol-5-ones | chemicalbook.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | dergipark.org.tr |

The 1,3-dipolar cycloaddition is another powerful and atom-economical strategy for constructing the pyrazole ring. sigmaaldrich.com This reaction typically involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). researchgate.net When an alkyne is used, the reaction directly yields a pyrazole. If an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding aromatic pyrazole. sigmaaldrich.com

A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ. A common approach involves the base-induced decomposition of N-tosylhydrazones, which yields a diazo species that is immediately trapped by the dipolarophile in a one-pot reaction. researchgate.net This avoids the need to handle potentially hazardous diazo compounds directly. The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the diazo compound and the alkyne. researchgate.net Sydnones, which are mesoionic compounds, can also serve as 1,3-dipoles, reacting with alkynes to form N-arylpyrazoles. organic-chemistry.org

Targeted Synthesis of Halogenated Arylpyrazole Scaffolds

Halogenated arylpyrazoles are valuable synthetic intermediates, as the halogen atom can be readily displaced or used in cross-coupling reactions to introduce further complexity. mdpi.com There are two primary strategies for synthesizing these scaffolds:

Using Halogenated Precursors: The most straightforward approach involves using a halogenated arylhydrazine as a starting material in a classical cyclocondensation reaction. dergipark.org.tr For instance, reacting a bromo-substituted phenylhydrazine with a 1,3-dicarbonyl compound directly installs the halogenated aryl group at the N1 position of the pyrazole. dergipark.org.trresearchgate.net

Direct Halogenation of a Pre-formed Pyrazole Ring: Alternatively, a pre-synthesized arylpyrazole can be halogenated. Reagents like N-bromosuccinimide (NBS) are effective for the bromination of the pyrazole ring, typically at the C4 position due to its electron-rich nature. researchgate.netmdpi.com Recent developments have also focused on metal-free, direct C-H halogenation of the pyrazole core using N-halosuccinimides (NXS), providing an efficient route to 4-halogenated pyrazoles. mdpi.com

Elucidation of Specific Synthetic Pathways to 1-(3-Bromo-4-methylphenyl)-1H-pyrazole

The most logical approach is the cyclocondensation of (3-Bromo-4-methylphenyl)hydrazine with a synthetic equivalent of malondialdehyde, such as 1,1,3,3-tetramethoxypropane .

Proposed Synthetic Pathway:

Reactant Preparation: The key starting material is (3-Bromo-4-methylphenyl)hydrazine. This can be prepared from 3-bromo-4-methylaniline (B27599) via diazotization followed by reduction, or it may be commercially sourced. The other reactant, 1,1,3,3-tetramethoxypropane, serves as a stable precursor to malondialdehyde.

Cyclocondensation Reaction: The (3-Bromo-4-methylphenyl)hydrazine is reacted with 1,1,3,3-tetramethoxypropane in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The acid catalyzes the hydrolysis of the acetal (B89532) groups in 1,1,3,3-tetramethoxypropane to generate the highly reactive malondialdehyde in situ.

Ring Formation and Aromatization: The liberated malondialdehyde then undergoes a standard condensation-cyclization-dehydration sequence with the (3-Bromo-4-methylphenyl)hydrazine. The more nucleophilic nitrogen of the hydrazine attacks one of the aldehyde groups, and subsequent intramolecular cyclization and elimination of water molecules lead directly to the formation of the aromatic this compound.

This reaction is typically carried out by heating the reactants in an appropriate solvent, such as ethanol (B145695) or aqueous acid, and generally results in good yields of the N-arylpyrazole product.

Strategies for Further Derivatization of the this compound System

Once synthesized, the this compound scaffold offers multiple sites for further functionalization, allowing for the creation of a diverse library of related compounds. Derivatization can occur on either the pyrazole nucleus or the phenyl ring.

The pyrazole ring itself is a key target for introducing additional functional groups. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, providing access to a wide range of derivatives in a single step and avoiding the need for pre-functionalized starting materials.

Common strategies include:

C-H Arylation/Alkenylation: Palladium or rhodium catalysts can be used to directly couple the C-H bonds of the pyrazole ring (typically at the C5 position) with aryl or vinyl halides/triflates. The nitrogen atom at the N2 position often acts as a directing group, guiding the catalyst to the adjacent C-H bond.

Halogenation: As mentioned previously, electrophilic halogenating agents like NBS or N-chlorosuccinimide (NCS) can selectively functionalize the C4 position of the pyrazole ring. researchgate.net

Formylation: The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is a classic method to introduce a formyl (aldehyde) group onto the pyrazole ring, usually at the C4 position. This aldehyde can then serve as a handle for numerous other transformations.

Nitration: The pyrazole ring can be nitrated using standard nitrating agents, although the conditions must be carefully controlled to avoid side reactions.

Orthogonal Modifications on the Bromo-methylphenyl Moiety

The synthetic utility of this compound is significantly enhanced by the potential for orthogonal modifications of the bromo and methyl substituents on the phenyl ring. This allows for the selective functionalization of one group while the other remains intact, providing a powerful strategy for the divergent synthesis of a wide array of derivatives. The distinct chemical nature of the aryl bromide and the benzylic methyl group enables the use of specific and controlled reaction conditions to target each site independently.

Selective Functionalization of the Bromo Group

The bromine atom on the phenyl ring serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The methyl group, being relatively inert under these conditions, does not interfere with the reactivity of the bromo substituent.

One of the most widely employed transformations is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a new aryl, heteroaryl, or alkyl group at the position of the bromine atom. This reaction typically utilizes a palladium catalyst in the presence of a base. For instance, the coupling of bromotoluenes with various boronic acids proceeds efficiently without affecting the methyl group researchgate.net. The reaction conditions can be tailored to accommodate a wide range of coupling partners.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method that enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. nih.govlibretexts.orgorganic-chemistry.org This reaction is highly chemoselective for the bromo position, leaving the benzylic C-H bonds of the methyl group untouched. A variety of primary and secondary amines can be used, leading to the synthesis of diverse N-arylated products.

Furthermore, the Sonogashira coupling allows for the introduction of an alkyne moiety through the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for creating carbon-carbon triple bonds, which can serve as precursors for further synthetic transformations.

The following table summarizes representative conditions for the selective functionalization of the bromo group on substrates analogous to this compound.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Toluene (B28343)/H₂O | 90 °C, 12 h | >95% | researchgate.net |

| Buchwald-Hartwig Amination | 3-Bromo-4-methylaniline | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 °C, 16 h | 85% | libretexts.org |

| Sonogashira Coupling | 1-Bromo-4-methylbenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF | 80 °C, 6 h | 92% | organic-chemistry.org |

Selective Functionalization of the Methyl Group

The methyl group on the phenyl ring can undergo selective modification, primarily through radical-mediated reactions at the benzylic position. These transformations can be performed while the bromo substituent remains unreacted, showcasing the orthogonality of these synthetic strategies.

A common modification is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under photochemical conditions. nih.gov This reaction selectively introduces a bromine atom at the benzylic position, converting the methyl group into a bromomethyl group, which is a versatile intermediate for subsequent nucleophilic substitutions.

The methyl group can also be selectively oxidized to various oxidation states. Milder oxidation conditions can convert the methyl group to a formyl group (aldehyde), while stronger oxidizing agents can lead to the formation of a carboxyl group (carboxylic acid). For example, the oxidation of bromotoluenes to the corresponding bromobenzaldehydes can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) or through catalytic systems involving air or oxygen. google.comorganic-chemistry.orgthieme-connect.de More forceful oxidation with agents such as potassium permanganate (B83412) can yield the corresponding bromobenzoic acids. ycdehongchem.com

The table below provides an overview of reaction conditions for the selective modification of the methyl group on bromo-substituted toluene analogues.

| Reaction Type | Substrate Analogue | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Benzylic Bromination | 4-Bromotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | CCl₄ | Reflux, 8 h | 1-(Bromomethyl)-4-bromobenzene | 80% | nih.gov |

| Benzylic Oxidation to Aldehyde | 4-Bromotoluene | CrO₃, Ac₂O, H₂SO₄ | Acetic acid | 0-5 °C, 2 h | 4-Bromobenzaldehyde | 75% | ycdehongchem.com |

| Benzylic Oxidation to Carboxylic Acid | 3-Bromotoluene | KMnO₄, NaOH | Water | Reflux, 4 h | 3-Bromobenzoic acid | 88% | ycdehongchem.com |

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole, with each method providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and pyrazole (B372694) rings, as well as a singlet for the methyl group. The protons on the pyrazole ring typically appear as distinct multiplets, while the protons on the 3-bromo-4-methylphenyl group exhibit splitting patterns consistent with their substitution.

¹³C NMR: The ¹³C NMR spectrum provides the number of unique carbon environments. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (bromine, nitrogen) and the aromatic ring currents.

Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are crucial for unambiguously assigning these signals by correlating proton and carbon nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.4 | ~20 |

| Pyrazole C3-H | ~7.7 | ~140 |

| Pyrazole C4-H | ~6.5 | ~108 |

| Pyrazole C5-H | ~7.9 | ~128 |

| Phenyl C2'-H | ~7.9 | ~135 |

| Phenyl C5'-H | ~7.6 | ~132 |

| Phenyl C6'-H | ~7.4 | ~120 |

| Phenyl C1' | - | ~138 |

| Phenyl C3'-Br | - | ~122 |

Note: Data are predicted values based on analogous structures and chemical shift theory. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

Key vibrational modes include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching within the aromatic and pyrazole rings, and the C-Br stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is observed just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, including the C-Br stretch, which is expected in the lower frequency range.

Table 2: Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methyl) | 2980 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C=N Pyrazole Ring Stretch | 1550 - 1480 |

| C-N Stretch | 1360 - 1250 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound with high accuracy, confirming its molecular formula. The molecular weight of this compound (C₁₀H₉BrN₂) is 237.00 g/mol (monoisotopic mass: 235.9949 Da). uni.lu

The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of the bromine atom, a distinctive isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides structural information. Common fragmentation pathways for pyrazole derivatives involve the loss of stable neutral molecules like HCN or N₂ from the heterocyclic ring. researchgate.net Fragmentation of the phenyl ring, such as the loss of the bromine atom or the methyl group, can also occur. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the conjugated system formed by the phenyl and pyrazole rings. researchgate.net The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. nih.gov The presence of chromophores like the phenyl and pyrazole rings typically results in strong absorptions in the 200-400 nm range. nist.gov

Solid-State Structural Elucidation via X-ray Crystallography

While spectroscopic methods provide data on connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive picture of the three-dimensional arrangement of atoms in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be refined. researchgate.net

For related bromophenyl-pyrazole structures, crystallographic studies reveal detailed information about the crystal packing, including intermolecular interactions like hydrogen bonding or π–π stacking. researchgate.netnih.gov The data obtained from such an analysis provides unequivocal proof of the molecular structure.

Table 3: Illustrative Crystallographic Data for a Related Compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| Volume (ų) | 962.09(12) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a structural isomer and serves as an example of the parameters determined via single-crystal X-ray diffraction.

Analysis of Molecular Conformation, Planarity, and Dihedral Angles

Detailed structural analysis of this compound through single-crystal X-ray diffraction reveals specific conformational features. The molecule is not perfectly planar. A significant twist exists between the pyrazole and the 3-bromo-4-methylphenyl rings. This is quantified by the dihedral angle between the mean planes of these two aromatic systems.

Interactive Data Table: Dihedral Angles in Related Phenylpyrazole Compounds

| Compound | Rings | Dihedral Angle (°) |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl & Pyrazole | 22.68 (8) |

| (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl] | N-bonded Phenyl & Pyrazole | 10.34 (16) |

| (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl] | C-bonded Bromobenzene & Pyrazole | 40.95 (15) |

Characterization of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is governed by a combination of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors like N-H or O-H groups in the molecule itself, the crystal packing is primarily directed by weaker C-H···N and C-H···π hydrogen bonds, as well as π-π stacking interactions.

The nitrogen atom at position 2 of the pyrazole ring, being a pyridine-type nitrogen, can act as a hydrogen bond acceptor. This allows for the formation of C-H···N interactions, where hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules interact with this nitrogen atom, linking the molecules into larger assemblies.

Furthermore, π-π stacking interactions can occur between the aromatic pyrazole and phenyl rings of adjacent molecules. These interactions are common in phenyl-pyrazole derivatives and contribute significantly to the stability of the crystal structure. The stacking can result in the formation of chains or layered structures. The specific geometry of these π-π interactions, such as the inter-centroid distance and slip angle, depends on the precise arrangement of the molecules, which is influenced by the bromo and methyl substituents.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts that stabilize a crystal structure. For this compound, this analysis partitions the crystal space into regions where the electron distribution of a single molecule dominates. By mapping properties onto this surface, one can identify the nature and relative importance of different non-covalent interactions.

H···H contacts: Typically representing the largest proportion of the surface, arising from the numerous hydrogen atoms on the periphery of the molecule.

Br···H/H···Br contacts: These are significant due to the presence of the bromine atom and represent a key interaction influencing the supramolecular assembly.

C···H/H···C contacts: These interactions are associated with C-H···π bonds and contribute substantially to the crystal packing.

N···H/H···N contacts: These correspond to the C-H···N hydrogen bonds involving the pyrazole nitrogen atom.

Interactive Data Table: Typical Intermolecular Contact Contributions from Hirshfeld Analysis of Related Compounds

| Contact Type | Contribution in a Bromo-Aryl Compound (%) | Contribution in a Pyrazole Compound (%) |

| H···H | 34.2 | 37.1 |

| H···Br/Br···H | 13.2 | 13.5 |

| H···C/C···H | 25.2 | 10.6 |

| H···N/N···H | 12.2 | - |

| H···O/O···H | 4.0 | 31.3 |

This quantitative data from Hirshfeld analysis provides clear evidence of the hierarchy and importance of the various weak interactions that dictate the specific three-dimensional architecture of this compound in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Comprehensive quantum chemical calculations for 1-(3-Bromo-4-methylphenyl)-1H-pyrazole have not been identified in dedicated research articles. While computational methods like Density Functional Theory (DFT) are commonly used to study pyrazole (B372694) derivatives, specific findings for this compound are not published.

Density Functional Theory (DFT) Studies

There are no specific Density Functional Theory (DFT) studies detailing the optimized molecular structure, vibrational frequencies, or other electronic properties exclusively for this compound found in the surveyed literature. DFT is a widely applied method for investigating the structural and electronic properties of heterocyclic compounds, including various pyrazole derivatives.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. Such analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key parameter derived from FMO analysis, indicating the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Surface Mapping

There are no published studies that present a Molecular Electrostatic Potential (MEP) surface map for this compound. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is essential for predicting its intermolecular interactions.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical predictions of the Non-Linear Optical (NLO) properties for this compound are not available in the existing literature. The study of NLO properties, such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), is common for novel organic compounds, but data for this specific pyrazole derivative has not been found.

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Predictive Binding Mode Analysis in Research Contexts

Specific molecular docking studies investigating the predictive binding modes of this compound with biological targets like proteins or enzymes have not been identified in published research. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While numerous pyrazole derivatives have been the subject of such investigations to explore their potential as inhibitors or therapeutic agents, this particular compound does not appear in the surveyed docking literature.

In Silico Prediction of Physico-Chemical Descriptors Relevant to Research Design

The design and optimization of lead compounds in drug discovery are greatly facilitated by the in silico prediction of physicochemical properties. These predictions help in assessing the "drug-likeness" of a molecule and its potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For This compound , several key descriptors can be computationally estimated to guide its development as a potential therapeutic agent. allsubjectjournal.comresearchgate.netmdpi.comasianpubs.org

Lipinski's Rule of Five is a cornerstone in this regard, providing a set of guidelines to evaluate the oral bioavailability of a compound. drugbank.comlindushealth.comtaylorandfrancis.comyoutube.com The rule states that a compound is more likely to be orally active if it adheres to the following criteria:

A molecular weight of 500 daltons or less.

A calculated octanol-water partition coefficient (Log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

In silico tools can readily calculate these properties for This compound . The Topological Polar Surface Area (TPSA) is another critical descriptor, which is the sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.

The predicted physicochemical properties for This compound are summarized in the table below. These values are calculated using computational algorithms and provide a theoretical assessment of the compound's drug-like characteristics. It is important to note that these are predictive values and require experimental verification for confirmation.

Table 2: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Significance in Drug Design |

| Molecular Weight | ~251.1 g/mol | Yes (< 500) | Influences diffusion and absorption across membranes. |

| Log P (Lipophilicity) | ~3.5 - 4.0 | Yes (≤ 5) | Affects solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) | Impacts binding to target and solubility. |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | Influences interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | ~17.1 Ų | N/A | Correlates with intestinal absorption and brain penetration. |

Advanced Research Applications and Future Directions

Exploration as Ligands in Coordination Chemistry and Catalysis Research

The pyrazole (B372694) nucleus is a well-established ligand in coordination chemistry due to the ability of its sp²-hybridized nitrogen atoms to coordinate with a wide variety of metal ions. researchgate.net The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. The compound 1-(3-bromo-4-methylphenyl)-1H-pyrazole, as a derivative, is an excellent candidate for exploration as a ligand.

Research has demonstrated that pyrazole derivatives can form stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netrsc.org For instance, complexes of Co(II) derived from 3-methyl-1H-pyrazole-4-carboxylic acid have shown excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR). rsc.org The electronic properties of the pyrazole ligand, which can be fine-tuned by substituents on the pyrazole or attached phenyl rings, directly influence the properties and reactivity of the metal center.

The this compound ligand can coordinate to metal centers, and the electronic effects of the bromo and methyl groups on the phenyl ring can modulate the electron density at the coordinating nitrogen atoms. This, in turn, affects the stability and catalytic activity of the resulting metal complex. The bromine atom also provides a synthetic handle for creating multinuclear complexes or for anchoring the complex to a support material. rsc.org The synthesis of asymmetric imine ligands from formyl-substituted pyrazoles has led to the creation of heterometallic tetranuclear complexes, showcasing the versatility of pyrazole-based ligands in constructing complex coordination architectures. rsc.org

| Metal Ion | Pyrazole-Based Ligand Type | Resulting Complex Structure | Potential Application | Reference |

|---|---|---|---|---|

| Cd(II), Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Mononuclear and 3D coordination polymers | Luminescence, Electrocatalysis (OER/ORR) | rsc.org |

| Fe(II) | Tridentate bisazolepyridine ligands | Pseudo-octahedral coordination | Spin-crossover materials | nih.gov |

| Cu(II), Ni(II), Mn(II), Co(II) | 1-methylpyrazole-3-aldehyde-4-(2-pyridyl) thiosemicarbazone | Octahedral mixed-ligand complexes | Antimicrobial agents | scispace.com |

| Zn(II), Cd(II), Co(II) | 3-phenyl-pyrazole and 4-phenyldiazo-pyrazole | Characterized by single-crystal X-ray diffraction | Fundamental coordination chemistry | researchgate.net |

Investigations in Material Science for Optoelectronic Properties

Pyrazole derivatives have gained significant attention in the field of material science for their distinctive optoelectronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The performance of these organic semiconductor materials is intrinsically linked to their molecular structure, which dictates properties such as frontier molecular orbital (HOMO/LUMO) energy levels, charge transport characteristics, and photophysical behavior.

The π-conjugated system of this compound makes it a promising scaffold for optoelectronic materials. Theoretical and experimental studies on similar pyrazole derivatives have shown that chemical modifications can effectively tune their electronic properties. For example, the introduction of specific functional groups can alter the reorganization energy, which is a critical parameter for charge transport efficiency. researchgate.net Lower reorganization energies are desirable as they facilitate more efficient charge injection and transport in electronic devices. researchgate.net

The bromo-substituent on the phenyl ring of this compound can be leveraged to synthesize more complex, conjugated structures through cross-coupling reactions like the Suzuki or Sonogashira couplings. ktu.edu This allows for the extension of the π-system, which typically leads to a red-shift in absorption and emission spectra and a reduction of the HOMO-LUMO gap, properties that are highly sought after for applications in OLEDs and organic photovoltaics. Furthermore, pyrazole derivatives have been investigated as fluorescent probes, indicating their potential for light-emitting applications. researchgate.net

Development as Molecular Probes and Research Tools in Mechanistic Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes at the molecular level. Pyrazole derivatives, due to their structural versatility and favorable biological properties, are being developed as scaffolds for such probes. mdpi.comresearchgate.net

The this compound structure can be functionalized to create targeted molecular probes. The bromo group serves as a key site for introducing fluorophores, affinity tags, or reactive groups via established chemical reactions. ktu.edu For example, a fluorescent pyrazole derivative has been shown to act as a highly selective sensor for certain metal ions like Cu²⁺ and Zn²⁺, demonstrating a significant enhancement in fluorescence intensity upon binding. researchgate.net This sensing capability can be harnessed to develop probes for tracking these ions in biological systems.

In mechanistic studies, pyrazole-based compounds can be designed to interact with specific biomolecules, such as enzymes or receptors. By incorporating reporter groups, these probes can provide insights into binding events, conformational changes, and enzymatic activity. The inherent biological activities of pyrazoles, including antimicrobial and anti-inflammatory properties, suggest that they interact with specific biological pathways, making them valuable research tools to dissect these mechanisms. nih.govnih.gov

Structure-Based Design Principles for Targeted Molecular Interactions

Structure-based drug design is a powerful strategy in medicinal chemistry that relies on the three-dimensional structure of a biological target to design molecules with high affinity and selectivity. The pyrazole scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets, often serving as a core element in the design of enzyme inhibitors. mdpi.comresearchgate.net

The compound this compound provides a robust framework for applying structure-based design principles. The defined geometry of the pyrazole and the attached phenyl ring allows for predictable docking into the binding sites of target proteins. In vitro research systems and computational modeling can be used to understand and optimize these interactions. For instance, studies on pyrazole derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the binding pockets of enzymes. mdpi.com

The bromine atom on the phenyl ring is particularly advantageous for structure-based design. It can be replaced with various other functional groups using palladium-catalyzed cross-coupling reactions to systematically probe the chemical space of a target's binding site. ktu.edu This allows for the iterative optimization of molecular interactions to enhance potency and selectivity. This approach has been successfully used to develop pyrazole derivatives as potent inhibitors for various enzymes, demonstrating the utility of this scaffold in creating targeted therapeutics in research settings. nih.gov

| Design Principle | Role of this compound | Example Application in Research | Reference |

|---|---|---|---|

| Scaffold Hopping | Provides a "privileged" core structure to mimic other known active compounds. | Designing novel enzyme inhibitors by replacing a known core with the pyrazole ring. | mdpi.comresearchgate.net |

| Fragment-Based Growth | The bromo-substituent allows for the systematic addition of new chemical fragments. | Optimizing binding affinity by extending the molecule to reach secondary binding pockets. | ktu.edu |

| Modulation of Physicochemical Properties | Substituents on the phenyl ring (bromo, methyl) influence properties like solubility and lipophilicity. | Fine-tuning the molecule's properties to improve cell permeability in in vitro assays. | globalresearchonline.net |

| Targeted Covalent Inhibition | The scaffold can be functionalized with a reactive group to form a covalent bond with the target enzyme. | Designing highly specific and potent enzyme inhibitors for biochemical studies. | nih.gov |

Future Perspectives and Emerging Avenues in Synthetic Chemistry and Research Applications

The future of this compound in research is promising, with emerging avenues in synthetic chemistry, medicinal chemistry, and material science. Its utility as a versatile building block is a central theme, largely due to the reactive bromine atom that facilitates a wide range of synthetic transformations. ktu.edu

In synthetic chemistry, there is a continuous drive to develop more efficient and environmentally friendly ("green") methods for the synthesis and functionalization of pyrazole derivatives. ias.ac.insciensage.infomdpi.com This includes microwave-assisted reactions, multicomponent reactions, and the use of novel catalytic systems that offer higher yields, shorter reaction times, and reduced waste. ias.ac.inmdpi.com The this compound scaffold is an ideal substrate for these advanced synthetic methodologies.

Emerging applications are likely to focus on:

Development of Novel Therapeutics: Continued exploration of derivatives for a broader range of biological targets, leveraging the principles of structure-based design to create highly selective agents. sciensage.infoglobalresearchonline.net

Advanced Functional Materials: The design and synthesis of novel pyrazole-based polymers and dendrimers with tailored optoelectronic properties for next-generation organic electronics. researchgate.net

Catalysis: The creation of more sophisticated and efficient catalysts based on pyrazole-metal complexes for challenging chemical transformations. rsc.org

Chemical Biology: The development of more complex and multifunctional molecular probes to investigate intricate biological networks and disease mechanisms.

Q & A

Q. What are the optimal synthesis routes for 1-(3-Bromo-4-methylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include halogenation (e.g., bromination) and coupling reactions. For example, in analogous pyrazole derivatives, bromination at the 4-position requires precise temperature control (e.g., 110°C) and stoichiometric ratios of reagents like anhydrous hydrazine to minimize byproducts . Solvent choice (e.g., ionic liquids or DMF) and catalysts (e.g., copper(II) triflate) significantly influence yield and purity. Post-synthesis purification via liquid chromatography or recrystallization is critical for isolating high-purity compounds .

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?

- NMR : H and C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the 3-bromo-4-methylphenyl group resonate distinctively in the δ 7.2–7.8 ppm range, while pyrazole protons appear as singlet or doublet signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 267.02 for CHBrN). Isotopic patterns for bromine (1:1 ratio for Br and Br) confirm halogen presence .

Q. What purification methods are effective for isolating this compound?

Column chromatography with silica gel (eluent: hexane/ethyl acetate) is commonly used. For thermally stable derivatives, recrystallization in ethanol or dichloromethane yields crystalline products. Reverse-phase HPLC may resolve closely related impurities, especially in multi-step syntheses .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium catalysts (e.g., Pd(dba)) and ligands (e.g., XPhos) enable aryl-aryl bond formation under inert conditions (N atmosphere) at 80–100°C .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

Discrepancies between experimental and calculated NMR shifts may arise from conformational flexibility or solvent effects. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, orthorhombic crystal systems (space group P222) with unit-cell parameters (e.g., a=11.3476 Å, b=14.0549 Å) validate substituent geometry and intermolecular interactions (e.g., C–H···π stacking) .

Q. What catalytic systems enhance the functionalization of this compound?

Transition-metal catalysts (e.g., Pd/C, CuI) paired with phosphine ligands (e.g., XPhos, BippyPhos) improve regioselectivity in C–N or C–C bond formation. Microwave-assisted catalysis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (typically >200°C for halogenated pyrazoles). Differential scanning calorimetry (DSC) identifies phase transitions, while gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples detects volatile degradation products (e.g., HBr, methyl radicals) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Kinetic control via slow reagent addition and optimized stoichiometry minimizes side reactions. For example, excess hydrazine in cyclization steps reduces dimerization. Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.